

# TYRA-300: A Precision Tool for Skeletal Dysplasia Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Preclinical Advancements of a Selective FGFR3 Inhibitor

# **Executive Summary**

Skeletal dysplasias, such as achondroplasia and hypochondroplasia, are predominantly driven by gain-of-function mutations in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene. These mutations lead to constitutive activation of the FGFR3 signaling pathway, which negatively regulates chondrocyte proliferation and differentiation, resulting in disproportionate short stature and other skeletal abnormalities. TYRA-300 is an investigational, orally bioavailable, and selective small-molecule inhibitor of FGFR3. Preclinical studies have demonstrated its potential to correct the aberrant signaling cascade and promote bone growth in relevant animal models of these conditions. This document provides a comprehensive technical overview of TYRA-300, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols for its evaluation, intended for researchers, scientists, and drug development professionals in the field of skeletal disorders.

#### Introduction to FGFR3-Related Skeletal Dysplasias

Achondroplasia, the most common form of dwarfism, and the milder hypochondroplasia are autosomal dominant genetic disorders.[1] Over 97% of achondroplasia cases are caused by a specific mutation in the FGFR3 gene.[2] These activating mutations in FGFR3 lead to an overactive signaling pathway that impairs the development of cartilage at the growth plates of long bones, as well as affecting the vertebral bodies and the base of the skull.[2] This disruption in endochondral ossification results in the characteristic features of these conditions,



including shortened limbs, and can lead to significant medical complications such as foramen magnum stenosis, spinal stenosis, and sleep apnea.[2][3]

#### **TYRA-300: A Selective FGFR3 Inhibitor**

TYRA-300 is a potent and selective inhibitor of the FGFR3 kinase.[3] Its design as a selective inhibitor for FGFR3 aims to minimize off-target effects associated with pan-FGFR inhibitors that also target other FGFR isoforms (FGFR1, FGFR2, and FGFR4).[4] Such selectivity is crucial for a favorable safety profile, particularly for potential long-term treatment in a pediatric population.[4]

**Chemical Properties** 

| Property          | Value                                                                                                                           |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | (R)-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-3-(6-(6-(methylsulfonyl)-2,6-diazaspiro[3.3]heptan-2-yl)pyridin-3-yl)-1H-indazole[5] |
| CAS Number        | 2800223-30-5[5]                                                                                                                 |
| Molecular Formula | C25H24Cl2N6O3S[5]                                                                                                               |
| Molecular Weight  | 559.47 g/mol [5]                                                                                                                |

#### **Mechanism of Action**

TYRA-300 competitively binds to the ATP-binding pocket of the FGFR3 kinase domain, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways. The primary pathway implicated in the pathophysiology of achondroplasia is the RAS-RAF-MEK-ERK/MAPK cascade, which, when overactivated, leads to the inhibition of chondrocyte proliferation and differentiation. By blocking this hyperactive signaling, TYRA-300 is designed to restore the normal function of the growth plate, thereby promoting bone elongation.[3]

# Preclinical Data In Vitro Efficacy and Selectivity



TYRA-300 has demonstrated potent and selective inhibition of FGFR3 in various in vitro assays.

| Assay Type                | Target                  | IC50 (nM) | Notes                                                                 |
|---------------------------|-------------------------|-----------|-----------------------------------------------------------------------|
| Ba/F3 Cellular Assay      | FGFR3                   | 11[6]     | Orally active and selective inhibitor.                                |
| NanoBRET Binding<br>Assay | FGFR3 (N540K<br>mutant) | 73.5[7]   | Demonstrates binding<br>to a common<br>hypochondroplasia<br>mutation. |
| Ba/F3 Cellular Assay      | FGFR1                   | 113[8]    | ~10-fold selectivity over FGFR1.                                      |
| Ba/F3 Cellular Assay      | FGFR2                   | 34.9[8]   | ~3-fold selectivity over FGFR2.                                       |
| Ba/F3 Cellular Assay      | FGFR4                   | 98.4[8]   | ~9-fold selectivity over FGFR4.                                       |

# In Vivo Efficacy in Mouse Models of Skeletal Dysplasia

The efficacy of TYRA-300 has been evaluated in well-established mouse models of achondroplasia (Fgfr3Y367C/+) and hypochondroplasia (Fgfr3N540K/+).



| Animal Model                        | Treatment                                                  | Outcome Measure            | Result                                           |
|-------------------------------------|------------------------------------------------------------|----------------------------|--------------------------------------------------|
| Fgfr3Y367C/+<br>(Achondroplasia)    | 1.2 mg/kg/day TYRA-<br>300 for 15 days                     | Body Length Increase       | 17.6% increase compared to vehicle (p<0.0001)[2] |
| Femur Length<br>Increase            | 24.4% increase<br>(p<0.0001)[2]                            |                            |                                                  |
| Tibia Length Increase               | 38.3% increase<br>(p<0.0001)[2]                            | _                          |                                                  |
| L4-L6 Vertebrae<br>Length Increase  | 23.9% increase<br>(p<0.0001)[2]                            | -                          |                                                  |
| Foramen Magnum<br>Area Increase     | 25.17% increase<br>compared to vehicle-<br>treated mice[3] | <del>-</del>               |                                                  |
| Fgfr3N540K/+<br>(Hypochondroplasia) | TYRA-300                                                   | Humerus Length<br>Increase | 3.22% increase[7]                                |
| Ulna Length Increase                | 2.03% increase[7]                                          |                            |                                                  |
| Foramen Magnum<br>Area Increase     | 5.88% increase<br>compared to<br>vehicle[7]                | <del>-</del>               |                                                  |

# Signaling Pathways and Experimental Workflows FGFR3 Signaling Pathway in Chondrocytes





Click to download full resolution via product page

Caption: FGFR3 signaling pathway in chondrocytes and the inhibitory action of TYRA-300.



# **Experimental Workflow for In Vivo Efficacy Studies**



Click to download full resolution via product page

Caption: Workflow for evaluating TYRA-300 efficacy in a mouse model of achondroplasia.

### **Detailed Experimental Protocols**



# In Vitro FGFR3 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is adapted for determining the inhibitory activity of TYRA-300 against the FGFR3 kinase.

- Reagent Preparation:
  - Prepare a 1X Kinase Buffer A solution (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) from a 5X stock.
  - Reconstitute recombinant human FGFR3 kinase to a stock concentration in an appropriate buffer.
  - Prepare a 3X solution of FGFR3 kinase and a Europium-labeled anti-tag antibody in 1X
     Kinase Buffer A.
  - Prepare serial dilutions of TYRA-300 in DMSO, followed by a further dilution in 1X Kinase
     Buffer A to create a 3X stock of each concentration.
  - Prepare a 3X solution of an Alexa Fluor™ 647-labeled kinase tracer in 1X Kinase Buffer A.
- Assay Procedure (384-well plate):
  - $\circ$  Add 5  $\mu$ L of the 3X TYRA-300 serial dilutions or vehicle control (DMSO) to the appropriate wells.
  - Add 5 μL of the 3X FGFR3 kinase/antibody mixture to all wells.
  - $\circ$  Initiate the binding reaction by adding 5  $\mu$ L of the 3X tracer solution to all wells.
  - Seal the plate and incubate at room temperature for 60 minutes, protected from light.
- Data Acquisition and Analysis:
  - Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).



- Measure the emission at 665 nm (acceptor) and 615 nm (donor).
- Calculate the emission ratio (665 nm / 615 nm).
- Plot the emission ratio against the logarithm of the TYRA-300 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

### **Cellular Target Engagement Assay (NanoBRET™)**

This assay measures the binding of TYRA-300 to FGFR3 within living cells.

- Cell Preparation:
  - Transfect HEK293 cells with a vector encoding an FGFR3-NanoLuc® fusion protein.
  - Seed the transfected cells into a 96-well or 384-well plate and incubate to allow for cell adherence and protein expression.
- Assay Procedure:
  - Prepare serial dilutions of TYRA-300 in Opti-MEM® I Reduced Serum Medium.
  - Add the diluted TYRA-300 or vehicle control to the cells.
  - Add the NanoBRET® tracer, specific for FGFR3, to all wells at the predetermined optimal concentration.
  - Incubate the plate at 37°C in a CO2 incubator for the recommended time to allow for compound and tracer equilibration.
  - Add the NanoBRET® Nano-Glo® Substrate to all wells.
- Data Acquisition and Analysis:
  - Read the plate on a luminometer capable of measuring filtered luminescence at 460 nm (donor) and >600 nm (acceptor).
  - Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.



 Plot the NanoBRET™ ratio against the logarithm of the TYRA-300 concentration and fit the data to determine the IC50 value.

#### In Vivo Efficacy Study in Achondroplasia Mouse Model

This protocol describes the evaluation of TYRA-300 in the Fgfr3Y367C/+ mouse model.

- · Animal Husbandry and Dosing:
  - House Fgfr3Y367C/+ mice and their wild-type littermates under standard laboratory conditions.
  - At a designated age (e.g., postnatal day 5), randomize mice into treatment and vehicle control groups.
  - Prepare a formulation of TYRA-300 for oral gavage at a concentration suitable for a 1.2 mg/kg dose.
  - Administer TYRA-300 or vehicle control daily via oral gavage for 15 consecutive days.
- In-Life Measurements:
  - Measure body weight and naso-anal length weekly.
- Terminal Procedures and Tissue Collection:
  - At the end of the treatment period, euthanize the mice.
  - Dissect the femurs, tibiae, and lumbar vertebrae for further analysis.
  - Fix the tissues in 4% paraformaldehyde for micro-CT and histological analysis.

#### **Micro-CT Analysis of Skeletal Morphology**

- Sample Preparation and Scanning:
  - Secure the fixed bones in a sample holder.



- Scan the bones using a high-resolution micro-computed tomography (micro-CT) system.
   Recommended voxel size for murine trabecular bone is 6-10 μm.[9]
- For skull imaging, scan the entire head.
- Image Reconstruction and Analysis:
  - Reconstruct the 3D images from the scan data.
  - Using appropriate analysis software, measure the length of the femurs and tibiae.
  - For the foramen magnum, manually or semi-automatically segment the opening at the base of the skull in the 3D reconstruction and calculate the area.

#### **Histological Analysis of the Growth Plate**

- Sample Preparation:
  - Decalcify the fixed tibiae in a suitable decalcification solution (e.g., 10% EDTA).
  - Process the decalcified bones through a graded series of ethanol and xylene, and embed in paraffin.
  - Section the paraffin blocks to obtain 5 μm thick longitudinal sections of the growth plate.
- Staining and Immunohistochemistry:
  - For general morphology, stain sections with Safranin O/Fast Green or Hematoxylin and Eosin (H&E).
  - To assess chondrocyte proliferation, administer a BrdU injection to the mice prior to euthanasia and perform immunohistochemistry (IHC) for BrdU on the sections.
  - To evaluate chondrocyte differentiation, perform IHC for markers of different chondrocyte zones, such as Collagen II (proliferative) and Collagen X (hypertrophic).
- Image Analysis:
  - Capture images of the stained sections using a light microscope.



- Measure the height of the different zones of the growth plate (resting, proliferative, hypertrophic).
- Quantify the number of BrdU-positive cells in the proliferative zone to determine the proliferation rate.

# **Clinical Development**

TYRA-300 is currently being evaluated in a Phase 1/2 clinical study (SURF301) for the treatment of advanced solid tumors with FGFR3 alterations.[5] Based on the promising preclinical data in skeletal dysplasia models, Tyra Biosciences plans to submit an Investigational New Drug (IND) application to initiate a Phase 2 clinical trial in pediatric patients with achondroplasia in 2024.[10][11]

#### Conclusion

TYRA-300 has emerged as a promising, selective FGFR3 inhibitor with a strong preclinical data package supporting its development as a potential therapeutic for FGFR3-related skeletal dysplasias. Its demonstrated efficacy in promoting bone growth and correcting skeletal abnormalities in relevant animal models, coupled with a selective inhibitory profile, provides a solid rationale for its advancement into clinical trials for achondroplasia and other related conditions. The detailed methodologies provided in this guide are intended to facilitate further research and development in this critical area of unmet medical need.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. reactionbiology.com [reactionbiology.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. drughunter.com [drughunter.com]



- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. MicroCT for Scanning and Analysis of Mouse Bones PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. promega.jp [promega.jp]
- To cite this document: BenchChem. [TYRA-300: A Precision Tool for Skeletal Dysplasia Therapeutics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12406561#fgfr3-in-4-as-a-potential-therapeutic-for-skeletal-dysplasia]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com